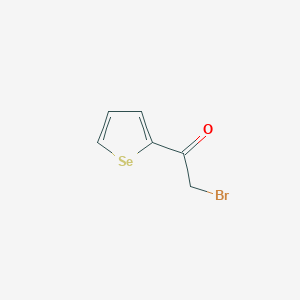
2-Bromo-1-(selenophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE: is an organoselenium compound with the molecular formula C6H5BrOSe and a molecular weight of 251.97 g/mol This compound is characterized by the presence of a selenophene ring, which is a five-membered ring containing selenium, and a bromoacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The selenophene ring can be oxidized to form selenoxides or selenones under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted selenophenes
- Selenoxides and selenones
- Reduced alcohol derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is used as a building block in organic synthesis, particularly in the preparation of selenophene-based compounds. It serves as a precursor for various functionalized derivatives that are valuable in material science and catalysis .
Biology and Medicine: In biological research, this compound is explored for its potential antioxidant and anticancer properties. The presence of selenium, an essential trace element, contributes to its biological activity. Studies have shown that selenium-containing compounds can modulate oxidative stress and exhibit cytotoxic effects against cancer cells .
Industry: In the industrial sector, 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is utilized in the development of advanced materials, including conductive polymers and semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors .
Mecanismo De Acción
The mechanism of action of 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE involves its interaction with biological molecules and cellular pathways. The compound can undergo redox reactions, influencing the cellular redox state and modulating oxidative stress. Selenium-containing compounds are known to interact with thiol groups in proteins, affecting their function and activity. This interaction can lead to the inhibition of specific enzymes and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Bromoacetophenone: Similar in structure but contains a phenyl ring instead of a selenophene ring.
2-Bromo-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Contains a triazole ring and a chlorophenyl group, differing in both the heterocyclic and aromatic components.
Uniqueness: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is unique due to the presence of the selenophene ring, which imparts distinct electronic and chemical properties.
Propiedades
Número CAS |
38025-30-8 |
|---|---|
Fórmula molecular |
C6H5BrOSe |
Peso molecular |
251.98 g/mol |
Nombre IUPAC |
2-bromo-1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H5BrOSe/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 |
Clave InChI |
HXXIKGMMDPMMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
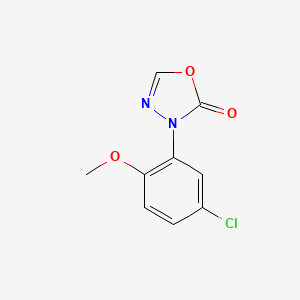
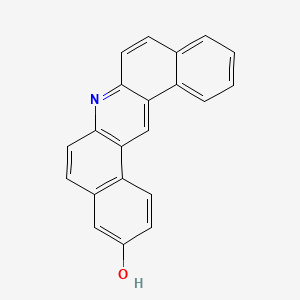
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
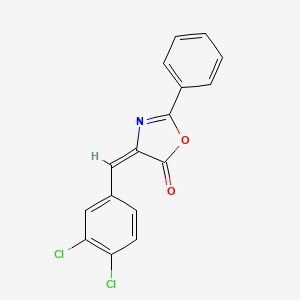
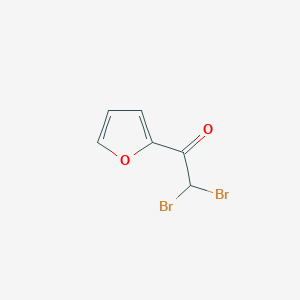
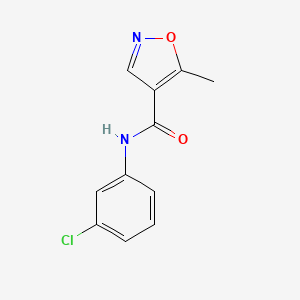


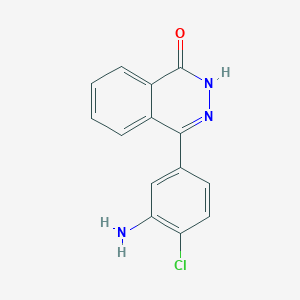
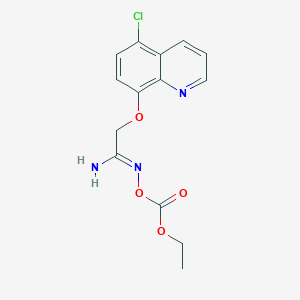
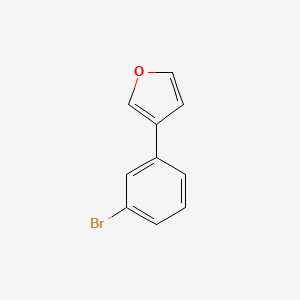
![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
